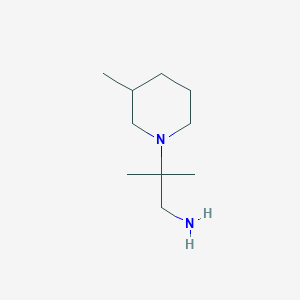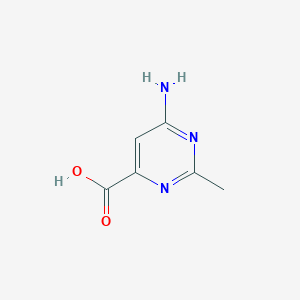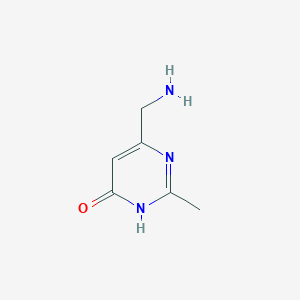
2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
Overview
Description
2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H22N2 . It has a molecular weight of 170.30 . This compound is typically in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a central carbon atom connected to two methyl groups and a 3-methylpiperidin-1-yl group . The 3-methylpiperidin-1-yl group contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a molecular weight of 170.30 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed.Scientific Research Applications
Branched Chain Aldehydes in Foods
Research by Smit et al. (2009) delves into branched aldehydes like 2-methyl propanal and their significant role as flavor compounds in both fermented and non-fermented food products. The study reviews the production and degradation of these aldehydes from amino acids, emphasizing their formation at the metabolic level and their presence across various food products. Understanding these pathways is crucial for controlling the formation of desired aldehyde levels in food (Smit, Engels, & Smit, 2009).
Renewable Feedstocks from Soybean Oil
Biswas et al. (2008) explore the use of soybean oil as a renewable feedstock for producing nitrogen-containing derivatives, including amines and amides. This review highlights novel approaches to functionalize fatty acid chains, leading to new compounds, surfactants, and polymers that contain nitrogen. Such innovations underscore the potential of renewable resources in creating environmentally friendly materials (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).
Oliceridine: A Novel Analgesic
Urits et al. (2019) review the novel mu-opioid receptor agonist Oliceridine, which selectively activates G protein and β-arrestin signaling pathways. This compound offers the analgesic benefits of traditional opioids while minimizing adverse effects, showcasing the therapeutic potential of selective receptor modulators in pain management (Urits, Viswanath, Orhurhu, Gress, Charipova, Kaye, & Ngo, 2019).
Degradation of Nitrogen-Containing Compounds
Bhat and Gogate (2021) provide a comprehensive review on the degradation of nitrogen-containing compounds, including amines and dyes, through advanced oxidation processes (AOPs). This study emphasizes the need for efficient degradation techniques to address the environmental impact of such compounds, highlighting the effectiveness of ozone and Fenton processes in breaking down these recalcitrant substances (Bhat & Gogate, 2021).
Biogenic Amines in Fish
Bulushi et al. (2009) review the role of biogenic amines in fish, focusing on their formation through amino acid decarboxylation and their implications for food safety and spoilage. This study discusses the mechanisms through which biogenic amines contribute to food toxicity and spoilage, as well as their potential in nitrosamine formation, a concern for human health (Bulushi, Poole, Deeth, & Dykes, 2009).
Properties
IUPAC Name |
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-5-4-6-12(7-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVSIJWAXFLXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3307580.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3307587.png)
![2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine](/img/structure/B3307601.png)



![Octahydrofuro[3,4-b]pyridine](/img/structure/B3307617.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B3307623.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)




